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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,5-dimethoxybenzaldehyde and
its common isomers: 2,3-, 2,4-, 2,5-, and 3,4-dimethoxybenzaldehyde. Understanding the
unique spectral characteristics of these isomers is crucial for their unambiguous identification in
various research and development settings, including pharmaceutical synthesis and quality
control. This document presents a compilation of experimental data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy, organized for straightforward comparison. Detailed experimental protocols and a
logical workflow for isomer differentiation are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-dimethoxybenzaldehyde
and its isomers. These values are compiled from various spectral databases and literature

sources.

'H NMR Spectral Data (Chemical Shift 6 in ppm)
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Aldehyde Aromatic Methoxy
Compound Solvent
Proton (s) Protons (m) Protons (s)
3,5- 6.99 (d, J=2.3
Dimethoxybenzal 9.86 Hz, 2H), 6.72 (t, 3.84 CDCls
dehyde J=2.3 Hz, 1H)
7.40 (dd, J=7.7,
2,3- 1.6 Hz, 1H), 7.15
Dimethoxybenzal  10.43 (t, J=7.9 Hz, 1H), 3.99, 3.91 CDClIs
dehyde 7.10 (dd, J=8.0,
1.5 Hz, 1H)
7.83 (d, J=8.6
2,4- Hz, 1H), 6.53
Dimethoxybenzal 10.33 (dd, J=8.6, 2.3 3.92, 3.88 CDCls
dehyde Hz, 1H), 6.45 (d,
J=2.3 Hz, 1H)
7.35(d, J=3.1
2,5- Hz, 1H), 7.10
Dimethoxybenzal 10.45 (dd, J=8.9, 3.1 3.89, 3.82 CDCls
dehyde Hz, 1H), 6.95 (d,
J=8.9 Hz, 1H)
7.43 (dd, J=8.2,
3,4- 1.9 Hz, 1H), 7.41
Dimethoxybenzal 9.83 (d, J=1.9 Hz, 3.95,3.94 CDCIs
dehyde 1H), 6.97 (d,
J=8.2 Hz, 1H)

13C NMR Spectral Data (Chemical Shift 6 in ppm)
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Compoun Aromatic  Aromatic  Aromatic  Methoxy
C=0 Solvent
d Cc-0 C-H C-CHO C
3,5-
Dimethoxy 108.5,
191.8 161.2 138.5 55.7 CDCI3
benzaldeh 107.9
yde[1]
2,3-
_ 124.5,
Dimethoxy 153.2,
189.4 119.3, 127.9 62.2,56.0 CDCIs
benzaldeh 148.9
115.6
yde[2]
2,4-
Dimethoxy 165.1, 128.8,
189.9 120.2 55.9, 55.7 CDCIs
benzaldeh 162.9 100.1, 98.2
yde
2,5-
. 124.8,
Dimethoxy 154.1,
189.8 114.1, 124.8 56.2, 55.9 CDCIs
benzaldeh 153.8
112.8
yde[3]
3,4-
] 127.0,
Dimethoxy 154.2,
190.9 110.8, 130.0 56.2, 56.1 CDCIs
benzaldeh 149.5
109.5
yde

IR Spectral Data (Key Absorptions in cm™?)
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v(C-0O,
v(C-H, i v(C-H,
Compound v(C=0) aromatic .
aldehyde) aromatic)
ether)
3,5-
Dimethoxybenzal ~1700 ~2830, ~2730 ~1205, ~1065 ~3070
dehyde
2,3-
Dimethoxybenzal ~1685 ~2840, ~2740 ~1265, ~1045 ~3070
dehydel[4]
2,4-
Dimethoxybenzal ~1670 ~2840, ~2740 ~1270, ~1025 ~3070
dehyde[5]
2,5-
Dimethoxybenzal ~1680 ~2835, ~2735 ~1225, ~1045 ~3080
dehydel6]
3,4-
Dimethoxybenzal ~1680 ~2820, ~2720 ~1270, ~1020 ~3070

dehyde[7][8]

Mass Spectrometry Data (Key Fragments m/z)

All isomers have a molecular weight of 166.17 g/mol . The fragmentation patterns under

Electron lonization (EI) can aid in their differentiation.
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Molecular Other Key
Compound [M-H]* [M-CHs]* [M-CHO]*
lon [M]* Fragments
3,5-
Dimethoxybe 166 165 151 137 135, 107, 77
nzaldehyde
2,3-
Dimethoxybe 135, 107, 92,
166 165 151 137
nzaldehyde[9 77
]
2,4-
. 135, 122,
Dimethoxybe 166 165 151 137
107,77
nzaldehyde
2,5-
135, 122,
Dimethoxybe 166 165 151 137
107,79
nzaldehyde
3,4-
Dimethoxybe 138, 123,
166 165 151 137
nzaldehyde[1 107,79
0]

UV-Vis Spectral Data (Amax in nm)
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Compound Amax 1 Amax 2 Solvent

3,5-
Dimethoxybenzaldehy 254 296 Ethanol
de

2,3-
Dimethoxybenzaldehy 258 315 Ethanol
de

2,4-
Dimethoxybenzaldehy 231 276 Methanol
de

2,5-
Dimethoxybenzaldehy 253 328 Methanol
de[11]

3,4-
Dimethoxybenzaldehy 231 279 Ethanol
de

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.
Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was
dissolved in ~0.6 mL of a deuterated solvent (e.g., CDClIz, DMSO-ds) in a 5 mm NMR tube.

¢ Instrumentation: *H and 13C NMR spectra were acquired on a 300, 400, or 500 MHz NMR
spectrometer.

e IH NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral
width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
obtain a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 13C NMR Acquisition: Proton-decoupled *3C NMR spectra were acquired with a 45° or 90°
pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger
number of scans (typically several hundred to thousands) to compensate for the low natural
abundance of 13C.

o Data Processing: The free induction decay (FID) was Fourier transformed, phase corrected,
and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of the solid sample was ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o Thin Film: For low melting point solids or oils, a drop of the sample was placed between
two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

e Acquisition: The spectrum was typically recorded from 4000 to 400 cm~* with a resolution of
4 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet) was
recorded and subtracted from the sample spectrum.

» Data Processing: The resulting transmittance or absorbance spectrum was analyzed for
characteristic absorption bands.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source was
used.
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« lonization: In the EI source, the sample was bombarded with a beam of electrons (typically at
70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

o Detection: The abundance of each ion was measured by a detector, generating a mass
spectrum.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent
solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.

e Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

e Acquisition: The absorbance of the sample was measured over a wavelength range of
approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette was recorded
and subtracted from the sample spectrum.

o Data Analysis: The wavelengths of maximum absorbance (Amax) were identified from the
resulting spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of the five
dimethoxybenzaldehyde isomers based on their distinct spectroscopic features.
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Caption: Workflow for isomer differentiation.

This comprehensive guide provides a valuable resource for researchers and professionals
working with dimethoxybenzaldehyde isomers. The tabulated data allows for quick comparison,
while the detailed protocols offer guidance for experimental work. The logical workflow provides
a systematic approach to isomer identification using standard spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethoxybenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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